molecular formula C21H28N4O4S B14157452 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea CAS No. 380333-09-5

1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea

Cat. No.: B14157452
CAS No.: 380333-09-5
M. Wt: 432.5 g/mol
InChI Key: GFZUPVYQAVSZBK-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a diethylamino group, a morpholinylsulfonyl group, and a phenylurea moiety

Preparation Methods

The synthesis of 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(diethylamino)aniline with a sulfonyl chloride derivative to form the sulfonylated intermediate.

    Coupling Reaction: The intermediate is then coupled with a phenyl isocyanate derivative under controlled conditions to form the final product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or morpholinyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea can be compared with other similar compounds, such as:

    1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylthiourea: This compound has a thiourea group instead of a urea group, which may result in different chemical reactivity and biological activity.

    1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylcarbamate: The carbamate derivative may exhibit different pharmacokinetic properties and therapeutic potential.

    1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylguanidine: The guanidine derivative may have enhanced binding affinity to certain receptors or enzymes.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

380333-09-5

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea

InChI

InChI=1S/C21H28N4O4S/c1-3-24(4-2)20-11-10-18(30(27,28)25-12-14-29-15-13-25)16-19(20)23-21(26)22-17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H2,22,23,26)

InChI Key

GFZUPVYQAVSZBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)NC3=CC=CC=C3

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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